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The following table summarizes key experimental findings on circulating and tumor immune markers from a
neoadjuvant, double-blind, placebo-controlled randomized phase II trial of AMG319 in patients with head

and neck squamous cell carcinoma (HNSCC) [1] [2].

Aspect Experimental Findings

Clinical Trial Neoadjuvant, double-blind, placebo-controlled, Phase II. 33 patients randomized
Design (2:1 AMG319:placebo). Doses: 400 mg or 300 mg daily for 7-24 days [1] [2].
Key Circulating Increase in activated circulating Tregs: PI3Kd inhibition led to a significant
Immune Marker increase in activated circulating regulatory T cells (Tregs), while

proportion/activation in placebo group remained stable [1] [2].

| Tumor Microenvironment (TME) Markers | Reduced intratumoral Tregs: Significant reduction in
FOXP3 transcript levels and Treg cell abundance in tumors, especially when assessed shortly after treatment
cessation [1] [2]. Enhanced T cell cytotoxicity: Bulk RNA-seq of tumor-infiltrating CD8+ T cells showed
higher expression of IFNG, GZMB, and PRF1 post-treatment. Single-cell RNA-seq confirmed increased
cytotoxicity genes in CD4+ and CD8+ T cell clusters [1] [2]. | | Propesed Mechanism of Marker Change |
PI3K$ inhibition presumed to influence Treg proliferation or displace activated Tregs from tissues by

altering tissue homing factors (e.g., KLF2, S1PR1), contributing to both anti-tumor immunity and toxicity

[1]1[2].
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Detailed Experimental Protocols

For researchers looking to validate these findings, here are the key methodologies used in the AMG319
study [1] [2]:

e Immune Cell Profiling: Circulating Treg cells and their activation status were assessed in patient
blood samples. The specific techniques used for immunophenotyping were not detailed in the
abstract but typically involve flow cytometry.

e Tumor Microenvironment Analysis:

o RNA-Sequencing: Whole-tumour RNA-seq was performed on pre- and post-treatment tumour
samples to identify differentially expressed genes (DEGS).

o Single-Cell RNA-Seq (scRNA-seq): Used to analyze tumor-infiltrating T cells, revealing
cluster-specific increases in cytotoxicity gene expression and modest clonal expansion.

o Immunohistochemistry (IHC): Applied to quantify intratumoral Treg cell levels in patient
tumour tissue sections.

¢ Target Engagement Verification: To confirm AMG319 activity, researchers measured:

o Phosphorylated AKT (pAKT) levels in B cells as a pharmacodynamic marker of PI3Kd
pathway inhibition.
o Drug levels in patient samples.

AMG319 Mechanism of Action and Toxicity Insights

The study provided a deep mechanistic explanation for both the efficacy and immune-related adverse events

(irAEs) of AMG319, summarized in the diagram below.
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This mechanism reveals a key consideration for PI3K$ inhibitor development: their therapeutic effect and

toxicity may stem from the same systemic action on Treg cells [1] [2]. The discovery that intermittent
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dosing in mouse models achieved significant tumor growth reduction without inducing pathogenic T cells in

the colon provides a crucial strategy for mitigating irAEs in future clinical applications [1] [2].

Research Implications and Future Directions

e Focus on Intermittent Dosing: The promising preclinical data on intermittent dosing schedules to
uncouple efficacy from toxicity should be a primary focus for future clinical trial design [1] [2].

e Explore Combination Therapies: Given the potency of PI3Kdi, research into combinations with
other agents, potentially at lower doses, could improve the therapeutic window [3].

e Leverage Specific Biomarkers: The identified changes in activated circulating Tregs, along with
pPAKT in B cells, serve as valuable pharmacodynamic biomarkers for validating target engagement in
future studies [1] [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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